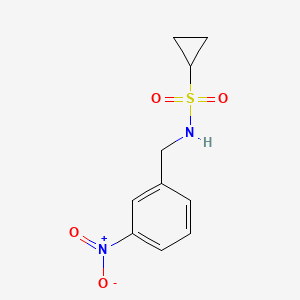![molecular formula C16H26Cl2N2 B8748303 2-Ethyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8748303.png)
2-Ethyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)-, (Hydrochloride) (1:2) or 2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)-, dihydrochloride (9CI) is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between two nitrogen atoms and a nonane ring system. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the desired spirocyclic amine. The reaction conditions typically include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction may produce spirocyclic amines or hydrocarbons .
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound may interact with pathways involved in neurotransmission, enzyme inhibition, or receptor activation, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2,7-Diazaspiro[4.4]nonan-1-one
Uniqueness
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
Molecular Formula |
C16H26Cl2N2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-17-10-8-16(13-17)9-11-18(14-16)12-15-6-4-3-5-7-15;;/h3-7H,2,8-14H2,1H3;2*1H |
InChI Key |
VVPKORLFIKZPMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCN(C2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8748224.png)
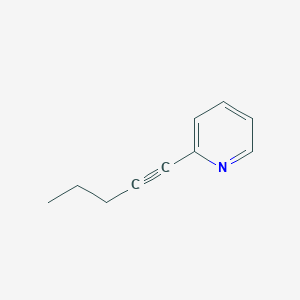
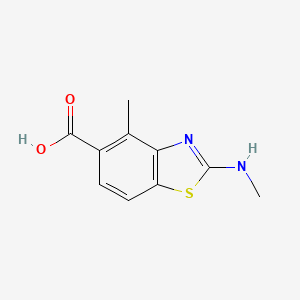

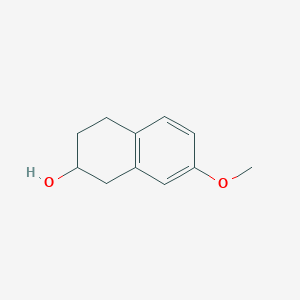
![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-ethyl-](/img/structure/B8748262.png)
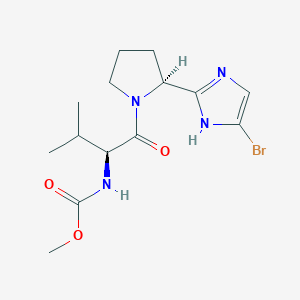
![tert-Butyl 2-[(tert-butylamino)carbonyl]-1-pyrrolidinecarboxylate](/img/structure/B8748285.png)
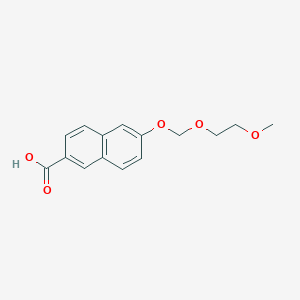
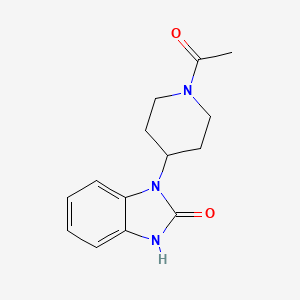
![3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B8748298.png)
![1-[(2-Chlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B8748311.png)
